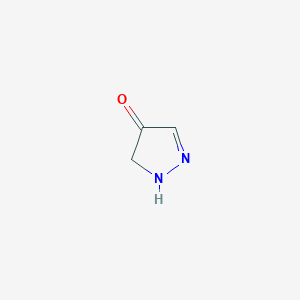

1,5-Dihydropyrazol-4-one

Description

Structure

3D Structure

Properties

CAS No. |

27662-65-3 |

|---|---|

Molecular Formula |

C3H4N2O |

Molecular Weight |

84.08 g/mol |

IUPAC Name |

1,5-dihydropyrazol-4-one |

InChI |

InChI=1S/C3H4N2O/c6-3-1-4-5-2-3/h1,5H,2H2 |

InChI Key |

SEMXWBFSIDIGPO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C=NN1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel 1,5-Dihydropyrazol-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,5-dihydropyrazol-4-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis and characterization of novel this compound derivatives, offering detailed experimental protocols and data presentation to aid researchers in this field.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multicomponent reactions, offering an efficient and atom-economical approach to generating molecular diversity. A common and effective strategy is the one-pot condensation of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and a hydrazine derivative in the presence of a suitable catalyst.

General Synthetic Workflow

The logical flow of the synthesis process, from starting materials to the final characterized compounds, is depicted below.

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Experimental Protocol: One-Pot Synthesis

This protocol outlines a general procedure for the synthesis of this compound derivatives.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Hydrazine hydrate or substituted hydrazine (1 mmol)

-

Ethanol (20 mL)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) is taken in a round-bottom flask containing 20 mL of ethanol.

-

A catalytic amount of glacial acetic acid (2-3 drops) is added to the reaction mixture.

-

The mixture is refluxed for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure this compound derivative.

Characterization of this compound Derivatives

The synthesized compounds are characterized by various spectroscopic and analytical techniques to confirm their structure and purity.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR spectra are recorded to identify the characteristic functional groups. Key absorption bands include C=O stretching (around 1650-1670 cm⁻¹), N-H stretching (around 3400 cm⁻¹), and C=N stretching (around 1550-1570 cm⁻¹).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum typically shows characteristic signals for the aromatic protons, the CH proton at the C5 position (a doublet of doublets in the range of 5.85–4.24 ppm), and the CH₂ protons at the C4 position (appearing as two separate signals due to their diastereotopic nature, in the ranges of 4.30–3.90 and 3.80–3.02 ppm).[1] The N-H proton signal is also observed.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O) and the carbons of the pyrazolone ring.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which further confirms the structure.

Physicochemical Characterization

The purity and physical properties of the synthesized derivatives are assessed by determining their melting points and calculating the percentage yield.

| Compound ID | Ar-substituent | R¹-substituent | Yield (%) | Melting Point (°C) |

| Ia | 4-OCH₃ | H | 85 | 188-190 |

| Ib | 4-Cl | H | 82 | 210-212 |

| Ic | 4-NO₂ | H | 78 | 235-237 |

| IIa | 4-OCH₃ | CH₃ | 88 | 165-167 |

| IIb | 4-Cl | CH₃ | 80 | 178-180 |

Note: This table is a representative example. Actual data will vary based on the specific reactants used.

Biological Activities and Signaling Pathways

Derivatives of this compound have been reported to exhibit a wide array of biological activities. For instance, certain derivatives have shown potent anti-inflammatory and antioxidant effects.[2]

NF-κB Signaling Pathway in Inflammation

Some pyrazolone derivatives have been found to ameliorate inflammation by modulating the NF-κB signaling pathway.[2] The activation of this pathway by inflammatory stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines such as TNF-α. The synthesized compounds can potentially inhibit this pathway, leading to a reduction in inflammation.

Caption: Inhibition of the NF-κB signaling pathway by novel pyrazolone derivatives.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of novel this compound derivatives. The detailed protocols and structured data presentation are intended to facilitate further research and development in this promising area of medicinal chemistry. The diverse biological activities exhibited by this class of compounds underscore their potential as scaffolds for the design of new therapeutic agents. Future work should focus on expanding the structural diversity of these derivatives and conducting in-depth structure-activity relationship (SAR) studies to optimize their pharmacological profiles.

References

- 1. Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of the 1,5-Dihydropyrazol-4-one Ring System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of the 1,5-dihydropyrazol-4-one ring system, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document details its synthesis, spectroscopic characteristics, and key reactions, offering valuable insights for researchers engaged in the design and development of novel molecules incorporating this core structure.

Synthesis of the this compound Ring System

The synthesis of this compound derivatives typically involves the cyclocondensation of a β-ketoester with a substituted hydrazine. A general and efficient method involves the base-induced isomerization of readily accessible propargyl alcohols, followed by the cyclization of the resulting α,β-unsaturated hydrazones.

A common synthetic route to access 4-functionalized pyrazoles, which can be precursors or derivatives of the this compound system, is through the Vilsmeier-Haack reaction. This reaction introduces a formyl group at the C-4 position of the pyrazole ring, which can then be used for further synthetic transformations. The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent.[1][2][3][4]

Another key reaction for the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine. While this method is versatile, controlling the regioselectivity to obtain the desired 1,5-disubstituted pattern is a crucial aspect.

Spectroscopic Properties

The structural elucidation of this compound derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 1: General Spectroscopic Data for this compound Derivatives

| Spectroscopic Technique | Characteristic Signals | Notes |

| ¹H NMR | ~2.0-3.0 ppm (s, 3H, CH₃ at C3)~3.0-4.0 ppm (s, 3H, N-CH₃)~7.0-8.0 ppm (m, Ar-H) | The chemical shifts can vary significantly depending on the substituents on the ring. |

| ¹³C NMR | ~10-20 ppm (CH₃ at C3)~30-40 ppm (N-CH₃)~110-140 ppm (Ar-C)~150-160 ppm (C=O)~160-170 ppm (C3) | The carbonyl carbon (C4) typically appears in the downfield region. |

| IR (cm⁻¹) | ~1680-1720 (C=O stretching)~1500-1600 (C=N and C=C stretching) | The position of the carbonyl absorption band is sensitive to the electronic effects of the substituents. |

Chemical Reactivity

The this compound ring system exhibits a rich and diverse reactivity, primarily centered around the active methylene group at the C-4 position and the carbonyl functionality.

Reactions at the C-4 Position

The C-4 position of the this compound ring is highly reactive towards electrophiles due to the presence of the adjacent carbonyl group which enhances the acidity of the C-4 protons.

The Vilsmeier-Haack reaction is a powerful method for the formylation of the C-4 position. The reaction of a 1,5-disubstituted-1,5-dihydropyrazol-4-one with the Vilsmeier reagent (generated from POCl₃ and DMF) introduces a formyl group, yielding a 4-formyl-1,5-dihydropyrazol-4-one derivative.[1][2][3][4] This aldehyde functionality is a versatile handle for further synthetic modifications.

Caption: Vilsmeier-Haack formylation of the this compound ring.

The active methylene group at C-4 readily participates in Mannich reactions. In the presence of formaldehyde and a secondary amine, 1,5-dihydropyrazol-4-ones undergo aminomethylation to yield the corresponding 4-(aminomethyl) derivatives. These Mannich bases are valuable intermediates in the synthesis of various biologically active molecules.

The C-4 position can undergo condensation with various electrophiles. For instance, reaction with aldehydes and ketones in the presence of a base leads to the formation of 4-ylidene derivatives. These reactions are crucial for extending the conjugation of the system and for the synthesis of dyes and other functional materials.

Reactions involving the Carbonyl Group

The carbonyl group at C-4 can undergo typical ketone reactions, such as reduction and reactions with nucleophiles. However, its reactivity is influenced by the adjacent nitrogen atoms and the overall electronic nature of the heterocyclic ring.

Synthesis of Fused Heterocyclic Systems

4-Functionalized 1,5-dihydropyrazol-4-ones are excellent precursors for the synthesis of fused heterocyclic systems.

Condensation of 4-formyl-1,5-dihydropyrazol-4-ones with compounds containing an active methylene group and an amino group, such as β-enaminones or malononitrile, can lead to the formation of the pyrazolo[3,4-b]pyridine scaffold.[5]

Caption: Synthesis of pyrazolo[3,4-b]pyridines.

Reaction of 4-acyl-1,5-dihydropyrazol-4-ones with hydrazine derivatives can be employed to construct the pyrazolo[3,4-d]pyridazine ring system. The specific reaction conditions and the nature of the substituents will determine the final product.

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of 1,5-Disubstituted-1,5-dihydropyrazol-4-ones[6]

To a stirred solution of the 1,5-disubstituted-1,5-dihydropyrazol-4-one (1 equivalent) in dry N,N-dimethylformamide (DMF, 5-10 volumes), phosphorus oxychloride (POCl₃, 2-3 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours, followed by heating to 70-80 °C for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated product is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Table 2: Example of Vilsmeier-Haack Reaction Yields

| Starting Material | Product | Yield (%) | Reference |

| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-carbaldehyde | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Good | [1] |

| N-(4-acetylphenyl)benzenesulfonamide | N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide | Good | [1] |

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from 4-Formyl-1,5-dihydropyrazol-4-ones[7]

A mixture of the 4-formyl-1,5-dihydropyrazol-4-one (1 equivalent), an active methylene compound (e.g., malononitrile, 1 equivalent), and an amine (e.g., aniline, 1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid) is refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization.

Conclusion

The this compound ring system is a versatile scaffold with a rich chemical reactivity. Its C-4 position is particularly amenable to functionalization through reactions like the Vilsmeier-Haack and Mannich reactions, providing access to a wide array of derivatives. These functionalized pyrazolones serve as valuable precursors for the synthesis of various fused heterocyclic systems with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of the synthesis and reactivity of this important heterocyclic core, which will be invaluable for researchers working in these fields. Further exploration of the reaction scope and the development of novel synthetic methodologies will undoubtedly continue to expand the utility of this promising molecular framework.

References

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. dau.url.edu [dau.url.edu]

Tautomerism in Substituted 1,5-Dihydropyrazol-4-ones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 1,5-dihydropyrazol-4-ones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, with prominent examples including the antioxidant edaravone.[1] Their biological activity is intrinsically linked to their molecular structure, which is complicated by the phenomenon of tautomerism. This guide provides a comprehensive investigation into the tautomeric equilibria of these compounds, summarizing key experimental and computational findings. We present detailed experimental protocols for the characterization of pyrazolone tautomers, quantitative data in structured tables for ease of comparison, and visual diagrams of the tautomeric relationships to provide a thorough understanding for researchers in the field.

Introduction to Tautomerism in Pyrazolones

Pyrazolones can exist in several tautomeric forms, primarily the keto-hydrazone (NH), enol-imine (OH), and methylene-hydrazone (CH) forms. The equilibrium between these forms is influenced by factors such as the nature and position of substituents, the solvent, and the physical state (solid or solution).[2] Understanding the predominant tautomeric form is crucial as it governs the compound's physicochemical properties, reactivity, and biological interactions.[3][4] For instance, the antioxidant mechanism of edaravone is related to its ability to scavenge free radicals, a property influenced by its tautomeric state.[1]

Tautomeric Forms of 1,5-Dihydropyrazol-4-ones

The principal tautomeric forms of substituted 1,5-dihydropyrazol-4-ones are depicted below. The equilibrium between these forms is dynamic and can be shifted by various factors.

Caption: Tautomeric equilibria in substituted 1,5-dihydropyrazol-4-ones.

Experimental Investigation of Tautomerism

A variety of spectroscopic and analytical techniques are employed to study the tautomerism of pyrazolones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in solution.[5] 1H, 13C, and 15N NMR chemical shifts are sensitive to the electronic environment of the nuclei and can therefore distinguish between tautomers.[6][7]

Experimental Protocol: 1H and 13C NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the substituted 1,5-dihydropyrazol-4-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, C6D6) in a standard 5 mm NMR tube.[6] The choice of solvent is critical as it can influence the tautomeric equilibrium.[8]

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300-600 MHz for 1H).

-

Spectral Analysis:

-

OH-form: Look for a characteristic broad singlet in the 1H NMR spectrum between δ 10-12 ppm corresponding to the enolic OH proton.[6]

-

NH-form: The NH proton signal can vary.

-

CH-form: The presence of a methylene group (CH2) will give a characteristic signal in both 1H and 13C NMR spectra.

-

13C NMR: The chemical shift of the carbonyl carbon (C4) is a key indicator. In the keto form, this carbon will resonate at a lower field (higher ppm) compared to the enol form. The magnitude of the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant can also differentiate between OH and NH forms.[9]

-

Table 1: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for Tautomers of 1-Phenyl-1,5-dihydropyrazol-4-one Derivatives. [6]

| Tautomer | Solvent | H-5 | C-3 | C-4 | C-5 |

| OH-form | CDCl3 | 7.72 (s) | 159.2 | 98.2 | 126.8 |

| OH-form | DMSO-d6 | 8.52 (s) | 162.8 | 94.4 | 128.4 |

| NH-form (fixed) | CDCl3 | - | 168.2 | 98.1 | 142.3 |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the pyrazolone derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 172 K).[11]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares procedures.[10] The positions of hydrogen atoms, particularly on the nitrogen and oxygen atoms, will reveal the tautomeric form.

UV-Visible and Infrared Spectroscopy

UV-Vis and IR spectroscopy can provide supporting evidence for the predominant tautomeric forms.[12][13]

-

UV-Vis Spectroscopy: The different electronic transitions in the keto and enol forms result in distinct absorption maxima. The keto form typically shows a π → π* transition at a longer wavelength compared to the enol form.[14][15][16]

-

IR Spectroscopy: The presence of a strong C=O stretching band (around 1700 cm-1) is characteristic of the keto form, while the enol form will exhibit a broad O-H stretching band and a C=C stretching band.[17]

Computational Investigation of Tautomerism

Density Functional Theory (DFT) calculations are widely used to complement experimental studies.[18][19][20] These calculations can predict the relative stabilities of different tautomers in the gas phase and in various solvents.

Computational Protocol: DFT Calculations

-

Structure Optimization: Optimize the geometries of all possible tautomers using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[18][20]

-

Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. Solvent effects can be modeled using methods like the Polarizable Continuum Model (PCM).[1]

-

Thermodynamic Parameters: Calculate thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) to predict the tautomeric equilibrium constants (Keq).[18]

Table 2: Calculated Relative Energy Differences (ΔE, kcal/mol) for Tautomers of Edaravone Analogs. [1]

| Tautomer | Chloroform | Ethanol | Water |

| NH-form (b) | 3.44 | 2.77 | 2.64 |

| OH-form (c) | 6.68 | 6.68 | 6.67 |

| CH-form (a) | 0.00 | 0.00 | 0.00 |

Note: The CH-form (a) is the most stable tautomer in these calculations.

Influence of Substituents and Solvents

The tautomeric equilibrium is highly sensitive to the electronic nature of substituents on the pyrazolone ring and the polarity of the solvent.

-

Substituents: Electron-withdrawing groups can favor one tautomeric form over another by influencing the acidity of the protons involved in the tautomerization.[21][22]

-

Solvents: Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium.[8] For example, in nonpolar solvents, 1-phenyl-1H-pyrazol-3-ol exists predominantly as a dimer of the OH-form, while in DMSO, it is present as monomers.[6][7]

Logical Workflow for Tautomer Investigation

The following diagram illustrates a typical workflow for the comprehensive investigation of tautomerism in substituted 1,5-dihydropyrazol-4-ones.

Caption: Experimental and computational workflow for tautomer analysis.

Conclusion

The investigation of tautomerism in substituted 1,5-dihydropyrazol-4-ones is a multifaceted endeavor requiring a combination of experimental and computational approaches. A thorough understanding of the predominant tautomeric forms and the factors governing their equilibrium is paramount for the rational design and development of new therapeutic agents based on this versatile heterocyclic scaffold. This guide provides a foundational framework for researchers to systematically approach the study of tautomerism in this important class of compounds.

References

- 1. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 5. bohrium.com [bohrium.com]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. spast.org [spast.org]

- 11. mdpi.com [mdpi.com]

- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 13. cris.unibo.it [cris.unibo.it]

- 14. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijpcbs.com [ijpcbs.com]

- 20. resource.aminer.org [resource.aminer.org]

- 21. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

X-ray Crystal Structure Determination of 1,5-Dihydropyrazol-4-one Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the X-ray crystal structure determination of 1,5-dihydropyrazol-4-one analogues. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding their three-dimensional structure at an atomic level is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.

Experimental Protocols

The successful determination of the crystal structure of this compound analogues relies on a series of well-defined experimental procedures, from the initial synthesis of the compound to the final refinement of the crystallographic data.

Synthesis of this compound Analogues

The synthesis of this compound derivatives typically involves the condensation reaction between a β-ketoester and a hydrazine derivative. A general procedure is outlined below:

General Procedure for the Synthesis of 3-Methyl-N-phenyl-1,5-dihydropyrazol-4-one Derivatives:

-

Reaction Setup: A mixture of a substituted chalcone and phenylhydrazine is refluxed in glacial acetic acid for approximately 8 hours.[1]

-

Isolation: The reaction mixture is then cooled and poured over crushed ice, leading to the precipitation of the solid product.

-

Purification: The precipitate is filtered, washed with cold water to remove any remaining acid, and then dried. The crude product is subsequently recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound analogue.[1]

Another common method involves the reaction of ethyl acetoacetate with hydrazine hydrate.

Procedure for the Synthesis of 3-Methyl-pyrazole-5-one:

-

Reaction: Ethyl acetoacetate is placed in a conical flask and stirred while a solution of hydrazine hydrate in ethanol is added dropwise. The reaction temperature is maintained at approximately 60°C.

-

Crystallization: After continuous stirring for about an hour, a crystalline deposit forms. The mixture is then cooled in an ice bath to facilitate further crystallization.

-

Purification: The resulting solid is filtered, washed with cold ethanol, and dried. The product can be further purified by recrystallization from ethanol.[1]

Crystallization

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography. The slow evaporation technique is a commonly employed method for growing crystals of this compound analogues.

Protocol for Crystallization by Slow Evaporation:

-

Solution Preparation: The synthesized and purified this compound analogue is dissolved in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to create a saturated or near-saturated solution.[2]

-

Evaporation: The solution is placed in a clean vial or beaker, which is then loosely covered to allow for the slow evaporation of the solvent at room temperature.

-

Crystal Growth: Over a period of several days to weeks, as the solvent evaporates, the concentration of the compound increases, leading to the formation of single crystals.

-

Crystal Selection: A suitable crystal with well-defined faces and no visible defects is carefully selected from the mother liquor for X-ray diffraction analysis.[2]

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.

General Protocol for Data Collection and Refinement:

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, often in a cryo-stream of nitrogen gas (e.g., at 173 K) to minimize radiation damage during data collection.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). Data is typically collected over a range of crystal orientations by rotating the crystal.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial phases of the structure factors.

-

Structure Refinement: The initial structural model is then refined against the experimental diffraction data using full-matrix least-squares procedures.[3] This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Data Presentation: Crystallographic Data of this compound Analogues

The following tables summarize the crystallographic data for a selection of this compound analogues and related pyrazolone derivatives.

Table 1: Crystallographic Data for Selected Pyrazolone Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | Reference |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Not Specified | Monoclinic | P2₁/n | [3] |

| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Not Specified | Triclinic | P-1 | [3] |

| (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Not Specified | Orthorhombic | P2₁2₁2₁ | [3] |

| 1,5-Dimethyl-4-(2-oxo-1,2-diphenyl-ethylidene amino)-2-phenyl-1,2-dihydro-pyrazol-3-one | C₂₅H₂₁N₃O₂ | Monoclinic | P2₁/n | [4] |

| 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one | C₂₀H₁₉N₃O₄ | Monoclinic | C2/c | [2] |

Table 2: Detailed Crystallographic Parameters for a this compound Analogue

| Parameter | Value for 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one[2] |

| Crystal Data | |

| Chemical formula | C₂₀H₁₉N₃O₄ |

| Molar mass ( g/mol ) | 365.38 |

| Crystal system | Monoclinic |

| Space group | C2/c |

| Temperature (K) | 173 |

| a, b, c (Å) | 33.888 (4), 14.9497 (18), 8.2021 (10) |

| β (°) | 94.447 (4) |

| Volume (ų) | 4142.8 (9) |

| Z | 8 |

| Data Collection | |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.08 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.056 |

| wR(F²) | 0.163 |

| Goodness-of-fit on F² | 1.05 |

Visualization of Workflows and Pathways

Graphical representations of experimental workflows and biological signaling pathways are essential for a clear and concise understanding of complex processes. The following diagrams were generated using the DOT language and rendered with Graphviz.

Experimental Workflow for Crystal Structure Determination

EGFR Signaling Pathway and Potential Inhibition by Pyrazolone Analogues

Many this compound analogues have been identified as potential anticancer agents that can inhibit key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

This guide provides a foundational understanding of the processes and data integral to the X-ray crystallographic analysis of this compound analogues. The detailed protocols and data summaries serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the advancement of novel therapeutics.

References

Exploring the Biological Activities of 1,5-Dihydropyrazol-4-one Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,5-dihydropyrazol-4-one scaffold, a prominent heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and drug development endeavors in this promising area.

Antioxidant Activity

Derivatives of this compound have demonstrated notable antioxidant properties, primarily attributed to their ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Antioxidant Activity Data

The antioxidant capacity of various this compound derivatives has been quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. A lower IC50 value indicates a higher antioxidant potency.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Phenyl-pyrazolone Derivative | DPPH Radical Scavenging | 40.91 | [1] |

| Phenolic N-acylhydrazone 5h | DPPH Radical Scavenging | 0.7 ± 0.1 | [2] |

| Phenolic N-acylhydrazone 1f | DPPH Radical Scavenging | 17.2 ± 1.1 | [2] |

| Phenolic N-acylhydrazone 1e | DPPH Radical Scavenging | 31.4 ± 0.9 | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the antioxidant activity of this compound derivatives using the DPPH free radical scavenging method.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Test compounds (this compound derivatives)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

-

Preparation of Test Samples: Dissolve the test compounds and ascorbic acid in methanol to prepare stock solutions (e.g., 1 mg/mL). Prepare serial dilutions from the stock solutions to obtain a range of concentrations.

-

Assay Procedure:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of the test compounds or ascorbic acid to the wells.

-

For the blank, add 100 µL of methanol instead of the test sample.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test sample, and Abs_sample is the absorbance of the DPPH solution with the test sample.

-

IC50 Determination: The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Mechanism of Antioxidant Action

The antioxidant mechanism of pyrazolone derivatives often involves the donation of a hydrogen atom from the pyrazolone ring to stabilize free radicals. Tautomerism of the carbonyl group on the pyrazolone ring is considered important for this activity[3].

Caption: Hydrogen donation from the pyrazolone scaffold to neutralize a free radical.

Anti-inflammatory Activity

Several this compound derivatives have been reported to possess significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory efficacy of these compounds has been evaluated through various in vitro and in vivo assays. The IC50 values for COX inhibition and the percentage of edema inhibition are presented below.

| Compound/Derivative | Assay | IC50 (nM) | % Edema Inhibition | Reference |

| Pyrazole Derivative 5h | COX-1 Inhibition | 38.76 | 79.39 | [4] |

| Pyrazole Derivative 5m | COX-2 Inhibition | 87.74 | 72.12 | [4] |

| 1,5-Diaryl Pyrazole T3 | COX-2 Inhibition | 781 | - | [5] |

| 1,5-Diaryl Pyrazole T5 | COX-2 Inhibition | 781 | - | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan (1% w/v in saline)

-

Test compounds (this compound derivatives)

-

Indomethacin (positive control)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6): a control group, a standard group (Indomethacin), and test groups for different doses of the pyrazolone derivatives.

-

Drug Administration: Administer the test compounds and Indomethacin orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

-

Calculation: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (Vt - V0)_test / (Vt - V0)_control] x 100 Where Vt is the mean paw volume at time t, and V0 is the mean paw volume at time 0.

Signaling Pathways in Inflammation

This compound derivatives can exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key player in the synthesis of prostaglandins, potent inflammatory mediators. They may also interfere with the NF-κB signaling pathway, a central regulator of inflammatory responses.

Caption: Inhibition of prostaglandin synthesis via COX-2 by pyrazolone derivatives.

Caption: Hypothetical inhibition of the NF-κB pathway by pyrazolone derivatives.

Antimicrobial Activity

The this compound scaffold has been incorporated into various molecules exhibiting a broad spectrum of antimicrobial activity against both bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The MIC values for several pyrazolone derivatives against various microbial strains are listed below.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Derivative O4 | Pseudomonas aeruginosa | 129 | [1] |

| Pyrazole Derivative O4 | Escherichia coli | 16 ± 4 | [1] |

| Pyrazole Derivative O5 | Staphylococcus aureus | 17 ± 4 | [1] |

| Pyrazole Derivative O4 | Bacillus subtilis | 16 ± 3 | [1] |

| Pyrazole Derivative O4 | Candida albicans | 32 | [1] |

| Pyrazole Derivative O3 | Aspergillus niger | 8 | [1] |

| Quinazolin-4(3H)-one Derivative 5a | E. coli | 1-16 | [6] |

| Quinazolin-4(3H)-one Derivative 4c | S. typhimurium | 4 | [6] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains using the broth microdilution method.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains

-

Test compounds

-

Standard antibiotic (e.g., Ciprofloxacin)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of each test compound and the standard antibiotic in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have demonstrated cytotoxicity against various cancer cell lines.

Quantitative Anticancer Activity Data

The in vitro anticancer activity is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,5-Diaryl Pyrazole T2 | A549 (Lung) | - | [5] |

| 1,5-Diaryl Pyrazole T3 | A549 (Lung) | - | [5] |

| 1,5-Diaryl Pyrazole T6 | HepG2 (Liver) | - | [5] |

| Imidazo[1,2-a]pyrimidine 3d | MCF-7 (Breast) | 43.4 | [7] |

| Imidazo[1,2-a]pyrimidine 4d | MCF-7 (Breast) | 39.0 | [7] |

| Imidazo[1,2-a]pyrimidine 3d | MDA-MB-231 (Breast) | 35.9 | [7] |

| Imidazo[1,2-a]pyrimidine 4d | MDA-MB-231 (Breast) | 35.1 | [7] |

| Pyrazole Derivative | WM266.5 (Melanoma) | 0.45 | [8] |

| Pyrazole Derivative | MCF-7 (Breast) | 0.97 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and doxorubicin for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting cell viability against the compound concentration.

Synthesis and Screening Workflow

The general workflow for the discovery and evaluation of novel this compound derivatives involves synthesis, characterization, and a cascade of biological screening assays.

Caption: A typical workflow from synthesis to lead identification for pyrazolone derivatives.

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1,5-dihydropyrazol-4-one

This protocol describes a common method for the synthesis of a representative this compound derivative.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

-

Add phenylhydrazine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

The precipitated solid product is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-methyl-1-phenyl-1,5-dihydropyrazol-4-one.[9]

References

- 1. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

The Versatility of 1,5-Dihydropyrazol-4-one: A Gateway to Diverse Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-dihydropyrazol-4-one core, a five-membered heterocyclic motif, stands as a pivotal precursor in the synthesis of a wide array of fused heterocyclic compounds. Its inherent reactivity, arising from the presence of multiple functional groups, offers a versatile platform for the construction of complex molecular architectures with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent elaboration into prominent fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyranopyrazoles. Detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways are presented to facilitate its practical application in the laboratory.

Synthesis of the this compound Precursor: The Knorr Pyrazole Synthesis

The most prevalent and efficient method for the synthesis of 1,5-dihydropyrazol-4-ones is the Knorr pyrazole synthesis. This classical condensation reaction involves the reaction of a β-ketoester with a hydrazine derivative, typically in the presence of an acid or base catalyst. The choice of substituents on both the β-ketoester and the hydrazine allows for the introduction of diverse functionalities into the resulting pyrazolone ring.

Caption: The Knorr pyrazole synthesis pathway for this compound.

General Experimental Protocol for Knorr Pyrazole Synthesis

A solution of the β-ketoester (1.0 eq.) and the corresponding hydrazine hydrate or hydrochloride salt (1.0-1.2 eq.) in a suitable solvent, such as ethanol or acetic acid, is heated to reflux for a period of 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data for the Synthesis of Substituted 1,5-Dihydropyrazol-4-ones

| R1 | R2 | R' | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |

| CH3 | COOEt | H | Ethanol | Acetic Acid | 4 | Reflux | 85 |

| Ph | COOMe | H | Acetic Acid | - | 6 | 100 | 92 |

| CF3 | COCH3 | Ph | Ethanol | - | 8 | Reflux | 78 |

| p-Tolyl | COOEt | H | Ethanol | - | 5 | Reflux | 88 |

| CH3 | COCH3 | 2,4-dinitrophenyl | Acetic Acid | H2SO4 (cat.) | 3 | 110 | 95 |

Synthesis of Fused Heterocycles from this compound

The strategic placement of reactive sites on the this compound ring makes it an ideal precursor for the construction of various fused heterocyclic systems. The active methylene group at the C4 position and the nucleophilic nitrogen atoms are key to its synthetic utility.

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with a broad spectrum of biological activities, including kinase inhibition.[1] They are commonly synthesized through the condensation of a this compound derivative with a 1,3-dielectrophilic species, such as a β-diketone or its equivalent.

Caption: General synthetic route to pyrazolo[1,5-a]pyrimidines.

A mixture of the this compound (1.0 eq.) and the 1,3-diketone (1.1 eq.) in glacial acetic acid is heated to reflux for 4-6 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure pyrazolo[1,5-a]pyrimidine derivative. In some cases, microwave irradiation can be employed to accelerate the reaction.[2]

| Pyrazolone R1 | Pyrazolone R' | 1,3-Diketone | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| CH3 | Ph | Acetylacetone | Acetic Acid | 5 | Reflux | 82 | [2] |

| Ph | H | Benzoylacetone | Acetic Acid | 6 | Reflux | 75 | [3] |

| CH3 | H | Dibenzoylmethane | Acetic Acid | 4 | Reflux | 88 | [4] |

| CF3 | Ph | Thenoyltrifluoroacetone | Acetic Acid | 7 | Reflux | 65 | - |

Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with diverse pharmacological properties.[5] A common synthetic strategy involves the reaction of a this compound with an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound in the presence of a suitable catalyst.[5][6]

Caption: Synthesis of pyrazolo[3,4-b]pyridines from this compound.

To a solution of the this compound (1.0 eq.) and the α,β-unsaturated ketone (1.0 eq.) in a solvent such as ethanol or dimethylformamide (DMF), a catalytic amount of a base like piperidine or a Lewis acid like ZrCl4 is added.[6][7] The reaction mixture is then heated at a specific temperature (e.g., 95 °C) for several hours (e.g., 16 h).[6] After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the desired pyrazolo[3,4-b]pyridine.

| Pyrazolone R1 | Pyrazolone R' | α,β-Unsaturated Ketone | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| CH3 | Ph | Chalcone | Piperidine | Ethanol | 8 | Reflux | 70 | [7] |

| Ph | H | Benzylideneacetone | ZrCl4 | DMF/EtOH | 16 | 95 | 28 | [6] |

| CH3 | H | Curcumin | Piperidine | Ethanol | 10 | Reflux | 65 | - |

| p-Tolyl | Ph | 4-Chlorochalcone | Piperidine | DMF | 6 | 100 | 78 | [7] |

Pyranopyrazoles

Pyranopyrazoles are formed through the fusion of a pyran ring with a pyrazole nucleus. A highly efficient approach to their synthesis is a one-pot, multi-component reaction involving a this compound, an aldehyde, and an active methylene compound like malononitrile.[8]

Caption: Multi-component synthesis of pyranopyrazoles.

A mixture of the this compound (1.0 mmol), the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalyst such as diethylamine (Et2NH) in water is stirred at room temperature for a specified time (e.g., 1-12 hours).[9] The solid product that forms is collected by filtration, washed with water, and can be further purified by recrystallization. This method is often highlighted for its environmentally friendly conditions.

| Pyrazolone R1 | Pyrazolone R' | Aldehyde | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| CH3 | Ph | Benzaldehyde | Et2NH | Water | 2 | RT | 78 | [9] |

| Ph | H | 4-Chlorobenzaldehyde | Et2NH | Water | 3 | RT | 72 | [9] |

| CH3 | H | 4-Methoxybenzaldehyde | Et2NH | Water | 1.5 | RT | 85 | [9] |

| p-Tolyl | Ph | 2-Naphthaldehyde | Et2NH | Water | 4 | RT | 68 | [9] |

Conclusion

The this compound scaffold serves as a remarkably versatile and accessible precursor for the synthesis of a diverse range of fused heterocyclic compounds. The Knorr pyrazole synthesis provides a straightforward entry to this key intermediate, and its subsequent reactions, particularly in multi-component settings, offer efficient and often environmentally benign routes to complex molecules of significant interest to the pharmaceutical and materials science industries. The experimental protocols and data presented in this guide are intended to empower researchers to explore the rich chemistry of this compound and unlock its potential in the development of novel functional molecules.

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]

- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Deep Dive into 1,5-Dihydropyrazol-4-ones: A Technical Guide to Computational Modeling and DFT Studies for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling and Density Functional Theory (DFT) studies of 1,5-dihydropyrazol-4-one derivatives, a class of heterocyclic compounds with significant potential in drug discovery. This document details the theoretical and experimental approaches used to elucidate their molecular structures, spectroscopic properties, and potential biological activities.

Introduction to 1,5-Dihydropyrazol-4-ones

1,5-Dihydropyrazol-4-ones constitute a vital class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their versatile scaffold allows for diverse substitutions, leading to a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Computational modeling, particularly DFT, has emerged as a powerful tool to predict the molecular properties of these derivatives, thereby guiding synthetic efforts and accelerating the drug discovery process.

Experimental Protocols

General Synthetic Procedure for this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A common route is the condensation reaction between a β-ketoester and a hydrazine derivative.

Detailed Methodology:

-

Synthesis of the β-ketoester: Ethyl acetoacetate or a similar β-ketoester is often used as a starting material. Substitutions can be introduced at the α-position through alkylation or acylation reactions.

-

Condensation with Hydrazine: The substituted β-ketoester is then refluxed with a hydrazine derivative (e.g., phenylhydrazine) in a suitable solvent, such as ethanol or acetic acid.

-

Cyclization: The resulting hydrazone intermediate undergoes intramolecular cyclization to form the this compound ring.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final compound.

-

Characterization: The structure of the synthesized compound is confirmed using various spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. In some cases, single-crystal X-ray diffraction is used for unambiguous structure determination.

Spectroscopic Characterization

FT-IR Spectroscopy: FT-IR spectra are recorded to identify the characteristic functional groups present in the molecule. Key vibrational bands include the C=O stretching of the pyrazolone ring, N-H stretching, and C=C and C=N stretching vibrations.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to determine the chemical environment of the protons and carbon atoms in the molecule, confirming the overall structure and substitution pattern.

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the bond lengths, bond angles, and crystal packing of the molecule in the solid state. These experimental data are invaluable for validating the results of computational modeling.

Computational Modeling and DFT Studies

DFT calculations are instrumental in understanding the electronic structure and reactivity of this compound derivatives. These studies are typically performed using software packages like Gaussian.

Methodology for DFT Calculations

-

Geometry Optimization: The molecular geometry of the compound is optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

-

Vibrational Frequency Analysis: Theoretical vibrational frequencies are calculated and compared with the experimental FT-IR data to validate the optimized geometry.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution in the molecule, identifying electrophilic and nucleophilic sites. This is particularly useful for predicting intermolecular interactions, such as drug-receptor binding.

-

Molecular Docking Studies: To investigate the potential biological activity, molecular docking simulations are performed. The optimized structure of the pyrazolone derivative is docked into the active site of a target protein (e.g., a kinase) to predict the binding affinity and interaction modes.

Data Presentation

Comparison of Experimental and Theoretical Vibrational Frequencies

| Functional Group | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) | Assignment |

| N-H | 3200-3400 | ~3350 | Stretching |

| C=O | 1650-1700 | ~1680 | Stretching |

| C=N | 1580-1620 | ~1600 | Stretching |

| C=C | 1500-1580 | ~1550 | Stretching |

Note: The values presented are typical ranges and may vary depending on the specific substitutions on the pyrazolone ring.

Calculated Molecular Properties

| Parameter | Value |

| HOMO Energy | -5.0 to -6.5 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.0 to 4.5 eV |

| Dipole Moment | 2.0 to 5.0 D |

Note: These values are representative and depend on the specific molecular structure and computational method used.

Visualizations

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Organic Synthesis of 1,5-Dihydropyrazol-4-ones

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dihydropyrazol-4-ones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The conventional synthesis of these compounds often involves long reaction times, high temperatures, and the use of volatile organic solvents, which are environmentally hazardous. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods.[1][2] This application note provides detailed protocols and data for the microwave-assisted synthesis of 1,5-dihydropyrazol-4-ones, highlighting the efficiency and green chemistry advantages of this technology.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several key advantages over conventional heating for the synthesis of 1,5-dihydropyrazol-4-ones:

-

Rapid Reaction Times: Microwave heating can reduce reaction times from hours to minutes.[1][2]

-

Higher Yields: Increased reaction rates and efficiency often result in significantly higher product yields.[1][2]

-

Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts.

-

Energy Efficiency: Microwave synthesis is more energy-efficient compared to conventional refluxing.

-

Solvent-Free Conditions: In many cases, reactions can be performed under solvent-free ("neat") conditions, reducing chemical waste and environmental impact.[3][4]

Data Presentation

The following tables summarize the comparative data between conventional heating and microwave-assisted synthesis for the preparation of various pyrazolone derivatives.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles [2]

| Compound | Conventional Method (75°C, 2 hours) - Yield (%) | Microwave-Assisted Method (60°C, 5 minutes, 50 W) - Yield (%) |

| 3a-m (series) | 72 - 90 | 91 - 98 |

Table 2: Comparison of Conventional and Microwave-Assisted Oxidation for Pyrazole-4-carboxylic Acid Synthesis [2]

| Compound | Conventional Method (80°C, 1 hour) - Yield (%) | Microwave-Assisted Method (80°C, 2 minutes, 150 W) - Yield (%) |

| 5a-m (series) | 48 - 85 | 62 - 92 |

Table 3: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives [5]

| Compound | Microwave Power (W) | Time (min) | Yield (%) |

| 1a | 420 | 10 | 98 |

| 1b | 420 | 10 | 83 |

| 1c | 420 | 10 | 95 |

| 1d | 420 | 10 | 92 |

| 1e | 420 | 10 | 88 |

| 1f | 420 | 10 | 91 |

| 1g | 420 | 10 | 85 |

| 1h | 420 | 10 | 87 |

| 1i | 420 | 10 | 78 |

| 1j | 420 | 10 | 81 |

| 1k | 420 | 10 | 75 |

| 1l | 420 | 10 | 79 |

| 1m | 420 | 10 | 82 |

| 1n | 420 | 10 | 76 |

| 1o | 420 | 10 | 68 |

| 1p | 420 | 10 | 72 |

| 1q | 420 | 10 | 65 |

| 1r | 420 | 10 | 51 |

Experimental Protocols

General Protocol for Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones

This protocol is a general guideline for a one-pot, three-component synthesis of 4-arylidenepyrazolone derivatives under solvent-free microwave irradiation.

Materials:

-

β-ketoester (e.g., Ethyl acetoacetate)

-

Substituted hydrazine (e.g., Phenylhydrazine)

-

Aromatic aldehyde

-

Microwave reactor

-

50 mL microwave-safe reaction vessel

-

Magnetic stirrer

-

Ethyl acetate

-

Suction filtration apparatus

Procedure:

-

To a 50 mL microwave-safe, one-neck flask, add the β-ketoester (0.45 mmol), the substituted hydrazine (0.3 mmol), and the aromatic aldehyde (0.3 mmol).

-

Place the flask in a domestic or laboratory microwave oven.

-

Irradiate the mixture at a power of 420 W for 10 minutes.

-

After irradiation, allow the reaction mixture to cool to room temperature.

-

The resulting solid is then triturated with ethyl acetate.

-

Collect the solid product by suction filtration to afford the desired 4-arylidenepyrazolone.

Protocol for the Synthesis of 3-methyl-1-phenyl-1,5-dihydropyrazol-4-one

This protocol details the synthesis of a specific pyrazolone derivative, Edaravone, via the Knorr pyrazole synthesis, which can be adapted for microwave-assisted conditions.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Ethanol

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer and heat source (for comparison with conventional method)

-

Ice bath

-

Diethyl ether

Procedure:

-

In a round-bottom flask, combine ethyl acetoacetate and phenylhydrazine. The reaction is slightly exothermic.

-

For microwave-assisted synthesis, place the reaction mixture in a microwave reactor and irradiate for 2-4 minutes.

-

For conventional synthesis, heat the mixture under reflux for an extended period.

-

After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.

-

Induce precipitation of the product by the dropwise addition of a small amount of diethyl ether while stirring vigorously.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 3-methyl-1-phenyl-1,5-dihydropyrazol-4-one.

Characterization of Synthesized Compounds

The purity and structure of the synthesized 1,5-dihydropyrazol-4-ones can be confirmed by the following analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

-

Melting Point: To determine the purity of the final compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized pyrazolone.

Visualizations

Reaction Workflow

Caption: Workflow for the microwave-assisted one-pot synthesis of 1,5-dihydropyrazol-4-ones.

Reaction Mechanism: Knorr Pyrazole Synthesis

Caption: Simplified mechanism of the Knorr synthesis for 1,5-dihydropyrazol-4-ones.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 4. knorr pyrazole synthesis | PPTX [slideshare.net]

- 5. mdpi.com [mdpi.com]

Green Synthetic Routes for 1,5-Dihydropyrazol-4-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of green synthetic routes for 1,5-dihydropyrazol-4-one derivatives. These compounds are significant scaffolds in medicinal chemistry, possessing a wide range of biological activities. The following protocols emphasize environmentally benign methodologies, including the use of green solvents, catalysts, and alternative energy sources to minimize environmental impact.

Introduction

The synthesis of this compound derivatives has traditionally involved methods that often utilize hazardous solvents, harsh reaction conditions, and produce significant waste. Green chemistry principles encourage the development of alternative synthetic pathways that are more sustainable. This document outlines several green approaches, such as multicomponent reactions, and the use of ultrasound and microwave irradiation, which offer advantages like higher yields, shorter reaction times, and easier work-up procedures.

Comparative Data of Green Synthetic Methods

The following table summarizes quantitative data from various green synthetic routes for this compound derivatives, allowing for easy comparison of their efficiency and reaction conditions.

| Method | Catalyst | Solvent | Energy Source | Time | Yield (%) | Reference |

| Multicomponent Reaction | L-Proline | Ethanol | Conventional Heating | 2-3 h | 85-95 | |

| Multicomponent Reaction | Fe3O4@SiO2-SO3H | Water | Conventional Heating | 30-60 min | 90-98 | |

| Ultrasound-Assisted Synthesis | None | Ethanol/Water | Ultrasound (40 kHz) | 15-25 min | 88-96 | |

| Microwave-Assisted Synthesis | None | Solvent-free | Microwave (350 W) | 2-5 min | 90-97 | |

| Multicomponent Reaction | No Catalyst | Water | Shaking | 4-6 h | 82-93 |

Experimental Protocols

Protocol 1: L-Proline Catalyzed Multicomponent Synthesis in Ethanol

This protocol describes a one-pot, three-component synthesis of 3-methyl-1-phenyl-5-aryl-1,5-dihydropyrazol-4-one derivatives using L-proline as a catalyst.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Substituted aromatic aldehydes

-

L-proline

-

Ethanol

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer with hot plate

Procedure:

-

In a 100 mL round bottom flask, dissolve ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol) in ethanol (20 mL).

-

Reflux the mixture for 1 hour.

-

To the resulting solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, add the substituted aromatic aldehyde (10 mmol) and L-proline (10 mol%).

-

Continue refluxing the reaction mixture for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The solid product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the crude product with cold ethanol.

-

Recrystallize the product from ethanol to obtain the pure this compound derivative.

Protocol 2: Ultrasound-Assisted Synthesis in an Aqueous Medium

This protocol details a rapid and efficient synthesis of this compound derivatives using ultrasonic irradiation.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Substituted aromatic aldehydes

-

Ethanol

-

Water

-

Beaker

-

Ultrasonic bath (40 kHz)

Procedure:

-

In a 50 mL beaker, mix ethyl acetoacetate (10 mmol), phenylhydrazine (10 mmol), and the substituted aromatic aldehyde (10 mmol) in a 1:1 ethanol/water mixture (15 mL).

-

Place the beaker in an ultrasonic bath.

-

Irradiate the mixture with ultrasound at a frequency of 40 kHz at room temperature for 15-25 minutes. Monitor the reaction by TLC.

-

Upon completion, the solid product will precipitate.

-

Collect the precipitate by filtration and wash with cold water.

-

Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis

This protocol outlines a solvent-free, one-pot synthesis of this compound derivatives under microwave irradiation.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Substituted aromatic aldehydes

-

Microwave-safe reaction vessel

-

Domestic or laboratory microwave oven

Procedure:

-

In a microwave-safe vessel, thoroughly mix ethyl acetoacetate (10 mmol), phenylhydrazine (10 mmol), and the substituted aromatic aldehyde (10 mmol).

-

Place the vessel in the center of the microwave oven.

-

Irradiate the mixture at a power of 350 W for 2-5 minutes. It is advisable to use short bursts of irradiation (e.g., 30 seconds) to avoid overheating.

-

After the irradiation is complete, allow the mixture to cool to room temperature.

-

Add a small amount of ethanol to the solidified mass and triturate to obtain the solid product.

-

Filter the product, wash with a small amount of cold ethanol, and dry.

-

Recrystallize from ethanol for further purification if necessary.

Workflow and Pathway Diagrams

Caption: General workflow for the green synthesis of this compound.

Caption: Simplified reaction pathway for this compound synthesis.

"protocol for the synthesis of 1,3,5-trisubstituted pyrazoline derivatives"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,3,5-trisubstituted pyrazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis is a two-step process commencing with the Claisen-Schmidt condensation of substituted acetophenones and benzaldehydes to form chalcone intermediates. These intermediates are subsequently cyclized with hydrazine derivatives to yield the target pyrazolines. This protocol offers detailed methodologies, data presentation in tabular format for easy comparison of yields, and visual diagrams of the experimental workflow and reaction pathways.

Introduction

Pyrazoline derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The 1,3,5-trisubstituted pyrazolines, in particular, have garnered substantial attention from researchers due to their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antimalarial properties.[1][2][3][4][5] The synthetic versatility of these compounds allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles. The most prevalent and efficient method for their synthesis involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[1][6][7][8][9][10]

Experimental Protocols

This protocol is divided into two main experimental procedures: the synthesis of chalcone intermediates and the subsequent synthesis of 1,3,5-trisubstituted pyrazolines.

Part 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This procedure outlines the base-catalyzed condensation of an aryl ketone with an aromatic aldehyde to form the α,β-unsaturated chalcone.

Materials:

-

Substituted Acetophenone (e.g., 4-hydroxy acetophenone)

-

Substituted Benzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Distilled Water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve the substituted acetophenone (1 mmol) in ethanol (10 mL).

-

Add the substituted benzaldehyde (1 mmol) to the solution and stir at room temperature.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 30-50% NaOH) dropwise to the mixture with constant stirring.[7][11]

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10] The formation of a precipitate often indicates product formation.

-

Once the reaction is complete, pour the reaction mixture into ice-cold water.[9]

-

Filter the precipitated solid, wash it thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

-

Dry the synthesized chalcone derivative. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[9]

Part 2: Synthesis of 1,3,5-Trisubstituted Pyrazoline Derivatives

This procedure describes the cyclization of the synthesized chalcones with a hydrazine derivative in the presence of an acid catalyst.

Materials:

-